molecular formula C18H12Cl3N3OS B12205129 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12205129
M. Wt: 424.7 g/mol
InChI Key: QHCLEASRIUPVKH-UHFFFAOYSA-N
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Description

This pyrimidine-based carboxamide derivative features a 5-chloro-substituted pyrimidine core with a 4-chlorobenzylsulfanyl group at position 2 and an N-(4-chlorophenyl)carboxamide moiety at position 3. Its molecular formula is C₂₀H₁₄Cl₃N₃OS (molecular weight: 450.77 g/mol), and its structure is defined by the SMILES notation ClC1=CC=C(C=C1)CSC2=NC=C(Cl)C(=N2)C(=O)NC3=CC=C(C=C3)Cl .

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-3-1-11(2-4-12)10-26-18-22-9-15(21)16(24-18)17(25)23-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)

InChI Key

QHCLEASRIUPVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Role of Tertiary Amine Catalysts

Tertiary amines (e.g., triethylamine, DIPEA) enhance nucleophilic substitution kinetics by neutralizing HCl, a byproduct of thiol-pyrimidine reactions. In large-scale syntheses, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) increases yields to 88% by minimizing side reactions such as oxidation of the sulfanyl group. Catalytic amounts (0.1–0.5 eq.) suffice to maintain reaction efficiency while reducing costs.

Solvent Selection and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile optimize solubility of chlorinated intermediates. Elevated temperatures (70–80°C) accelerate substitution rates but risk decomposition above 90°C. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.

Table 2: Solvent and Catalyst Impact on Sulfanyl Substitution

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFTriethylamine70882
AcetonitrileDBU80688
TolueneDIPEA901068

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow chemistry enables precise control over residence time and temperature, critical for exothermic reactions like sulfanyl substitution. Pilot-scale studies demonstrate 95% conversion rates using microreactors with a 2-minute residence time at 75°C. This method reduces byproduct formation and enhances reproducibility compared to batch processes.

Purification and Isolation

Crude product is purified via sequential recrystallization from ethanol-water mixtures (3:1 v/v), achieving >99% purity. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) are reserved for analytical-grade material, though they are cost-prohibitive for bulk production.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the sulfanyl group to sulfone derivatives occurs under aerobic conditions, particularly at high temperatures. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this issue, maintaining sulfanyl integrity in 93% of cases.

Regioselectivity in Substitution

Competing substitution at the 4-position of the pyrimidine ring is minimized by using bulky catalysts like DIPEA, which sterically hinder undesired sites. Kinetic studies show that a 10% excess of 4-chlorobenzyl mercaptan drives selectivity toward the 2-position.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Molecular Formula Substituent Variations vs. Target Compound Key Findings/Properties References
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide C₂₀H₁₈ClFN₄O₃S₂ - 4-Fluorobenzyl (vs. 4-Cl-benzyl)
- N-[2-(4-sulfamoylphenyl)ethyl] (vs. N-4-Cl-phenyl)
Enhanced solubility due to sulfamoyl group; potential antimicrobial activity inferred from structural analogs .
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide C₂₀H₂₁ClN₆O₃S₂ - Isopropylsulfanyl (vs. benzylsulfanyl)
- Sulfamoyl-linked pyrimidine substituent
Bulkier isopropyl group may reduce membrane permeability; sulfamoyl group introduces hydrogen-bonding potential .
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid C₂₄H₂₁Cl₂F₃N₄O₂S - Additional 2-methylpropyl and CF₃-anilino groups
- Carboxylic acid (vs. carboxamide)
Trifluoromethyl group enhances metabolic stability; carboxylic acid improves solubility .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₁ClN₄OS - Simplified pyrimidine core (diamino-substituted)
- Acetamide linkage (vs. carboxamide)
Intramolecular N–H⋯N hydrogen bonds stabilize crystal packing; dihedral angles affect π-π stacking .
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide C₁₄H₁₅ClN₃O₂S - Ethylsulfanyl (vs. benzylsulfanyl)
- 2-Methoxyphenyl (vs. 4-Cl-phenyl)
Methoxy group increases electron density; reduced cytotoxicity compared to chloro-analogs .

Crystallographic and Conformational Differences

  • Dihedral Angles : The 4-chlorobenzyl group in the target compound induces a dihedral angle of ~42° between pyrimidine and benzene rings, similar to N-(4-chlorophenyl) analogs . In contrast, fluorinated derivatives show larger angles (~59°), affecting molecular planarity and crystal packing .
  • Hydrogen Bonding: Compounds with sulfamoyl or diamino-pyrimidine groups (e.g., ) form robust N–H⋯N/O hydrogen-bonded networks, enhancing thermal stability. The target compound’s lack of these groups may reduce crystalline order .

Biological Activity

5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple chlorine substituents and a sulfanyl group, suggest diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₂Cl₃N₃OS
Molecular Weight 424.7 g/mol
IUPAC Name 5-chloro-N-(4-chlorophenyl)-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide
CAS Number 901656-81-3

Biological Activities

Research indicates that 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide exhibits several biological activities:

  • Antibacterial Activity
    • The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies show that it inhibits bacterial growth through mechanisms involving enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease .
  • Anticancer Properties
    • Preliminary investigations suggest that this compound may possess anticancer activity. It has been studied for its ability to inhibit cell proliferation in cancer cell lines, potentially through the modulation of folate receptor pathways. Compounds structurally related to pyrimidines have shown promise in inhibiting tumor growth by interfering with nucleotide biosynthesis .
  • Enzyme Inhibition
    • The compound exhibits enzyme inhibitory properties, which are critical for its biological activity. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's . Additionally, it shows potential as an inhibitor of urease, which is involved in the pathogenesis of certain infections.
  • Hypoglycemic Activity
    • There is emerging evidence suggesting hypoglycemic effects, indicating potential applications in managing diabetes by influencing glucose metabolism .

The biological activity of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The presence of the sulfanyl group allows for interactions with active sites on enzymes, leading to inhibition and modulation of metabolic pathways.
  • Receptor Binding : The compound's structure facilitates binding to various receptors involved in cellular signaling and metabolic regulation, particularly those related to cancer cell proliferation and antibacterial activity.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antibacterial Studies :
    • A study evaluated the antibacterial efficacy against multiple strains, demonstrating significant inhibition rates comparable to standard antibiotics .
  • Anticancer Activity :
    • Research on related compounds indicates that modifications at the pyrimidine ring enhance anticancer properties. For instance, derivatives showed potent inhibition of folate receptor-expressing tumor cells, suggesting that structural variations can lead to improved efficacy .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of the compound with target enzymes and receptors, providing insights into its potential therapeutic applications .

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